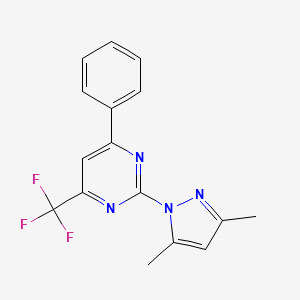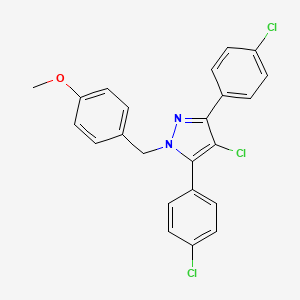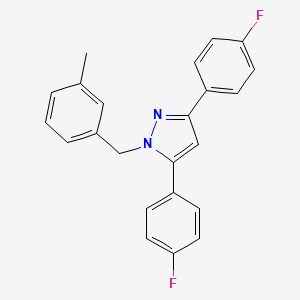![molecular formula C17H17N5O4S B10926787 Ethyl 5-acetyl-4-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10926787.png)
Ethyl 5-acetyl-4-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Acétyl-4-méthyl-2-{[(5-méthyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophène-3-carboxylate d'éthyle est un composé organique complexe qui appartient à la classe des composés hétérocycliques. Il contient de multiples groupes fonctionnels, dont un ester, un groupe acétyle et une partie triazolopyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-Acétyl-4-méthyl-2-{[(5-méthyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophène-3-carboxylate d'éthyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle thiophène : Ceci peut être réalisé par la cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction des groupes acétyle et méthyle : Ces groupes peuvent être introduits par des réactions d’acylation et d’alkylation de Friedel-Crafts.
Formation de la partie triazolopyrimidine : Ceci implique la cyclisation de précurseurs appropriés, tels que les dérivés de l’hydrazine et la formamide, sous reflux.
Couplage de la partie triazolopyrimidine au cycle thiophène : Cette étape peut être réalisée en utilisant des réactifs de couplage.
Analyse Des Réactions Chimiques
ETHYL 5-ACETYL-4-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.
Applications De Recherche Scientifique
ETHYL 5-ACETYL-4-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anti-cancer agent, antiviral compound, and anti-inflammatory drug.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazolopyrimidine moiety is known to interact with nucleic acids, which can disrupt viral replication or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar compounds to ETHYL 5-ACETYL-4-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE include:
ETHYL 5-ACETYL-4-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE: This compound shares a similar structure but may have different substituents on the thiophene or triazolopyrimidine rings.
Triazolopyrimidine derivatives: These compounds have similar core structures but differ in their functional groups, leading to variations in their biological activity and chemical properties.
Thiophene derivatives: Compounds with a thiophene ring and various substituents are also similar and are studied for their electronic and optical properties.
ETHYL 5-ACETYL-4-METHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H17N5O4S |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
ethyl 5-acetyl-4-methyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H17N5O4S/c1-5-26-16(25)12-9(3)13(10(4)23)27-15(12)21-14(24)11-6-8(2)20-17-18-7-19-22(11)17/h6-7H,5H2,1-4H3,(H,21,24) |
Clé InChI |
PYRTWJZXLBOSPD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=NC3=NC=NN23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B10926714.png)
![2-{5-[(4-Tert-butylphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10926718.png)
![7-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10926719.png)
![N-cyclohexyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10926723.png)
![2-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B10926733.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10926737.png)
![[6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone](/img/structure/B10926738.png)
![6-(4-methoxyphenyl)-N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926741.png)
![1,3-dimethyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926748.png)
![5-[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10926749.png)


![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926777.png)
